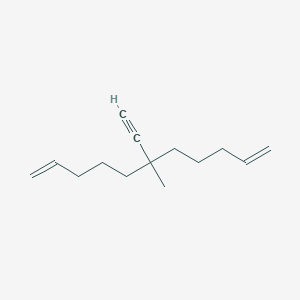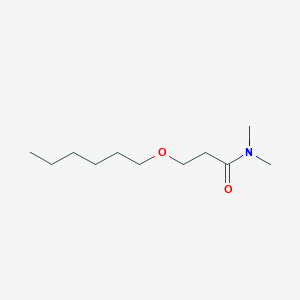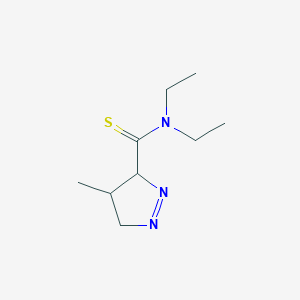![molecular formula C15H11Br2NO B14202024 3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-56-6](/img/structure/B14202024.png)
3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of bromodiphenyl ethers These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of appropriate precursor compounds. One common method is the dibromination of alkenes, alkynes, or aromatic rings using reagents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in the presence of a catalyst like 2,2’-azobis(isobutyronitrile) . The reaction conditions are generally mild, and the reactions proceed at room temperature with good yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The use of solid brominating reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen or other substituents.
Substitution: The bromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Applications De Recherche Scientifique
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromo groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but lacks the dimethyl and carbonitrile groups .
1,3-Dibromo-5,5-dimethylhydantoin: Contains bromine and dimethyl groups but has a different core structure .
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: Similar biphenyl structure with additional bromine substitutions .
Uniqueness
3’,5’-Dibromo-4’-hydroxy-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of bromine, hydroxyl, dimethyl, and carbonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
917839-56-6 |
|---|---|
Formule moléculaire |
C15H11Br2NO |
Poids moléculaire |
381.06 g/mol |
Nom IUPAC |
2-(3,5-dibromo-4-hydroxyphenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11Br2NO/c1-8-3-11(7-18)12(4-9(8)2)10-5-13(16)15(19)14(17)6-10/h3-6,19H,1-2H3 |
Clé InChI |
ZXINDIZOBHOYQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2=CC(=C(C(=C2)Br)O)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)


![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)



![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
